molecular formula C20H22FN3O2 B279551 2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B279551
M. Wt: 355.4 g/mol
InChI Key: GYFDKCGEWOEQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as FPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FPB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is not yet fully understood. However, it has been suggested that its anticancer properties may be due to its ability to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and neurological properties, it has been shown to possess anti-inflammatory and antioxidant properties. This compound has also been found to modulate the activity of certain ion channels in the brain, which may contribute to its potential use as a treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research involving 2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One area of focus could be the development of new anticancer drugs based on its structure and mechanism of action. Additionally, further research is needed to fully understand its potential use in the treatment of neurological disorders and its modulatory effects on ion channels in the brain. Finally, the potential use of this compound as a new class of antibiotics warrants further investigation.

Synthesis Methods

The synthesis of 2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can be achieved through a multi-step process involving the reaction of 2-fluorobenzoic acid with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to further reactions, including acylation and dehydration, to yield the final product.

Scientific Research Applications

2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been the subject of several scientific studies, particularly in the field of medicinal chemistry. Its potential therapeutic applications include its use as an anticancer agent, as well as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Properties

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H22FN3O2/c1-2-19(25)24-13-11-23(12-14-24)16-9-7-15(8-10-16)22-20(26)17-5-3-4-6-18(17)21/h3-10H,2,11-14H2,1H3,(H,22,26)

InChI Key

GYFDKCGEWOEQOP-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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